molecular formula C17H15N3O4 B5593050 N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide

N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide

Cat. No. B5593050
M. Wt: 325.32 g/mol
InChI Key: BJYVUJUKJIDKCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with base compounds through processes like alkylation, nitration, and the use of catalysts to achieve specific functional groups or molecular structures. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrated a two-step process involving alkylation followed by nitration, achieving high yields under optimized conditions (Zhang Da-yang, 2004).

Molecular Structure Analysis

The analysis of molecular structures often involves spectroscopic methods, including IR, NMR, and mass spectrometry. These techniques help confirm the structure of synthesized compounds, as seen in studies where novel compounds' structures were identified after synthesis (Yang Man-li, 2008).

Chemical Reactions and Properties

Chemical reactions and properties are influenced by the functional groups present within the compound. For instance, the presence of nitro and acetamido groups can lead to interactions affecting the chemical shifts in NMR spectroscopy, highlighting the compound's reactive nature and potential for further chemical transformations (M. Gemborys, G. Gribble, G. Mudge, 1978).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are critical for understanding a compound's behavior under different conditions. Crystallographic studies provide insights into the arrangement of molecules in solid form, offering clues about intermolecular interactions and stability (S. Dou, H. Fuess, A. Weiss, B. Gowda, V. G. Krishnan, 1997).

Chemical Properties Analysis

Chemical properties include reactivity with other substances, pH dependence, and the potential for undergoing specific types of chemical reactions. For example, the catalytic hydrogenation process highlights the transformation capabilities of nitro groups into amino groups, showcasing the compound's reactivity and utility in synthesizing derivatives (Zhang Qun-feng, 2008).

Future Directions

The future directions for “N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide” could involve further exploration of its potential uses in the development of novel insecticides and other biologically active compounds .

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-12-10-15(6-7-16(12)20(22)23)24-11-17(21)19-14-4-2-13(3-5-14)8-9-18/h2-7,10H,8,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYVUJUKJIDKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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